2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Description
2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a piperazine ring substituted with a 3-chlorophenyl group at the N1 position.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h3-5,12,15-16H,1-2,6-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVAEGDGLIJWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often require the use of a base, such as sodium hydroxide, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid Derivatives with Piperazine/Piperidine Substituents
The following compounds share structural similarities, differing primarily in substituents or heterocyclic modifications:
Key Observations :
- Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity and CNS penetration compared to ND-7’s fluoroquinolone motif, which prioritizes bacterial DNA gyrase inhibition .
- Solubility : Hydroxypiperidine derivatives () exhibit improved solubility over the target compound, a critical factor in drug development .
Triazole-Thione Derivatives with Piperazine Linkers ()
Compounds such as 20a (4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) and 21a (fluorophenyl-piperazine analog) demonstrate:
- Synthetic Efficiency : Yields of 78–82% for triazole-thiones suggest robust synthetic routes for piperazine-linked heterocycles .
- Structural Flexibility : Substituent variations (bromo, chloro, fluoro) on the phenyl groups enable tuning of electronic and steric properties, which could influence target binding or metabolic clearance.
Pharmacological Profiles of Cyclohexanecarboxamides ()
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, a carboxamide analog, highlights:
- Receptor Targeting : Piperazine-ethyl-pyridyl motifs are common in dopamine or serotonin receptor ligands, suggesting the target compound may share similar CNS applications .
- Solubility Challenges : Despite structural complexity, solubility studies for carboxamides emphasize the need for formulation optimization in drug development .
Biological Activity
The compound 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a derivative of piperazine, which has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, molecular docking studies, and case studies that illustrate its pharmacological effects.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of cyclohexanecarboxylic acid derivatives with piperazine moieties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. In one study, compounds were evaluated using the tube dilution technique, revealing that certain derivatives displayed comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay demonstrated that derivatives exhibited varying levels of cytotoxicity against cancer cell lines. Notably, one study highlighted that certain synthesized compounds showed promising anticancer activity, although they were less effective than established chemotherapeutics like 5-fluorouracil .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between this compound and biological targets. These studies utilize software like Schrodinger to predict binding affinities and modes of interaction with specific proteins involved in disease pathways. The results suggest that the compound can effectively bind to targets implicated in cancer progression and microbial resistance, which may explain its observed biological activities .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several piperazine derivatives were synthesized, including this compound. The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ciprofloxacin | 0.5 | Standard |
| Fluconazole | 1 | Standard |
| This compound | 2 | Significant |
Case Study 2: Anticancer Properties
A separate investigation focused on the anticancer effects of the compound against human breast cancer cell lines (MCF-7). The study utilized the MTT assay to measure cell viability post-treatment. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
